5-Acetoxy Anagrelide
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Overview
Description
5-Acetoxy Anagrelide: is a chemical compound with the molecular formula C12H9Cl2N3O3 and a molecular weight of 314.12 g/mol . It is a derivative of Anagrelide, a drug primarily used to treat essential thrombocytosis by reducing platelet counts . The compound is characterized by the presence of an acetoxy group attached to the Anagrelide molecule, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetoxy Anagrelide involves multiple steps, starting from the precursor Anagrelide. The acetylation of Anagrelide is typically carried out using acetic anhydride in the presence of a base such as pyridine . The reaction is conducted under controlled temperature conditions to ensure the selective formation of the acetoxy derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Acetoxy Anagrelide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound, Anagrelide.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Regeneration of Anagrelide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Acetoxy Anagrelide is used as a reference standard in analytical chemistry for the development and validation of analytical methods .
Biology: In biological research, it is used to study the effects of acetylation on the biological activity of Anagrelide and its derivatives .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of disorders related to platelet aggregation and thrombocytosis .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and formulations aimed at improving the efficacy and safety of Anagrelide-based therapies .
Mechanism of Action
The mechanism of action of 5-Acetoxy Anagrelide is similar to that of Anagrelide. It inhibits the maturation of platelets from megakaryocytes by interfering with the phosphodiesterase enzyme, specifically phosphodiesterase-3 (PDE-3). This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn reduces platelet aggregation . The exact molecular targets and pathways involved are still under investigation, but it is known that the compound affects intracellular signaling pathways related to platelet production and function .
Comparison with Similar Compounds
Anagrelide: The parent compound, used to treat essential thrombocytosis.
3-Hydroxy Anagrelide: A major metabolite of Anagrelide with similar biological activity.
2-Amino-5,6-dichloro-3,4-dihydroquinazoline (RL603): Another metabolite with distinct properties.
Uniqueness: 5-Acetoxy Anagrelide is unique due to the presence of the acetoxy group, which may enhance its stability and modify its pharmacokinetic properties compared to Anagrelide and its other derivatives . This modification can potentially lead to improved therapeutic outcomes and reduced side effects.
Properties
IUPAC Name |
(6,7-dichloro-2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-5-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3/c1-5(18)20-11-9-7(3-2-6(13)10(9)14)15-12-16-8(19)4-17(11)12/h2-3,11H,4H2,1H3,(H,15,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCRALKUPKUNKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675504 |
Source
|
Record name | 6,7-Dichloro-2-oxo-2,3,5,10-tetrahydroimidazo[2,1-b]quinazolin-5-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-71-4 |
Source
|
Record name | 6,7-Dichloro-2-oxo-2,3,5,10-tetrahydroimidazo[2,1-b]quinazolin-5-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Acetoxy Anagrelide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LPT2CRY6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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